An In-depth Technical Guide to the Molecular Structure of 11H-Benzo[a]fluoren-11-one
An In-depth Technical Guide to the Molecular Structure of 11H-Benzo[a]fluoren-11-one
This guide provides a detailed exploration of the molecular structure of 11H-Benzo[a]fluoren-11-one, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in environmental science, toxicology, and drug development. As a compound found in atmospheric aerosols and gasoline exhaust, understanding its precise molecular architecture is fundamental to evaluating its biological activity and environmental fate.[1] This document synthesizes data from foundational analytical techniques to present a holistic and technically robust characterization of the molecule.
Core Molecular Identity and Physicochemical Properties
11H-Benzo[a]fluoren-11-one is a tetracyclic aromatic ketone. Its core structure consists of four fused benzene rings arranged in a fluorene system with a ketone functional group at position 11. This arrangement results in a rigid, planar molecule, a feature that governs its interactions and physical properties.
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 11H-Benzo[a]fluoren-11-one | [2][3] |
| Synonyms | Benzo[a]fluorenone, 1,2-Benzofluorenone | [2][3] |
| CAS Number | 479-79-8 | [2][3] |
| Molecular Formula | C₁₇H₁₀O | [2] |
| Molecular Weight | 230.26 g/mol | [2][3] |
| Appearance | Orange solid | [1] |
| Melting Point | 134.0 to 138.0 °C | [1] |
| Boiling Point | 210-235 °C (at 2-4 Torr) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [1] |
Molecular Structure and Synthesis Overview
The structural framework of 11H-Benzo[a]fluoren-11-one is a key determinant of its chemical behavior. The conjugated pi-system across the fused rings and the electron-withdrawing nature of the carbonyl group are primary features influencing its reactivity and spectroscopic properties.
Figure 1: Numbered chemical structure of 11H-Benzo[a]fluoren-11-one.
The synthesis of 11H-Benzo[a]fluoren-11-one can be achieved through established organic chemistry reactions. The most common laboratory-scale preparations involve either the oxidation of the parent hydrocarbon, 11H-benzo[a]fluorene, or a Friedel-Crafts acylation followed by ring closure.[4]
Figure 2: General workflow for the synthesis via oxidation.
Definitive Structural Elucidation: X-Ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of connectivity and conformation.
Causality Behind Experimental Choices: The selection of X-ray crystallography is driven by the need for unambiguous structural data. For a molecule with multiple fused rings, techniques like NMR can sometimes leave ambiguity in assignments. Crystallography provides precise bond lengths, bond angles, and information on intermolecular packing, which is crucial for understanding its solid-state properties and potential for polymorphism.
A study published by the National Institutes of Health successfully determined the crystal structure of 11H-Benzo[a]fluoren-11-one.[4] The key findings from this analysis confirm the tetracyclic structure and reveal that the molecule is nearly planar, with a maximum deviation from the mean plane of only 0.06 Å.[4] This planarity is a critical factor in facilitating π–π stacking interactions, which govern the crystal packing.[4]
Summary of Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3852 (4) |
| b (Å) | 7.1165 (3) |
| c (Å) | 16.8809 (7) |
| β (°) | 99.278 (5) |
| Volume (ų) | 1112.72 (8) |
| Z (molecules/unit cell) | 4 |
| Data sourced from Acta Crystallographica Section E[4]. |
The following protocol is a generalized representation based on the methods described for the structural analysis of 11H-Benzo[a]fluoren-11-one.[4]
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Crystal Growth (Self-Validating Step):
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Dissolve the purified compound in a suitable solvent (e.g., toluene).
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Allow for slow evaporation of the solvent at room temperature. The formation of well-ordered, single crystals is the first validation of sample purity and suitability for diffraction. Red, prism-like crystals are expected.[4]
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-
Crystal Mounting:
-
Select a high-quality single crystal (0.1-0.5 mm) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 173 K).
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-
Data Collection:
-
Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Perform a series of diffraction experiments (scans) by rotating the crystal in the X-ray beam to collect a complete dataset of reflection intensities.
-
-
Data Reduction:
-
Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Apply corrections for factors such as absorption, Lorentz factor, and polarization.
-
-
Structure Solution and Refinement:
-
Use direct methods (e.g., SHELXS97) to solve the phase problem and obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL97) to optimize atomic positions, and thermal parameters, and minimize the difference between observed and calculated structure factors. The refinement is considered converged when the R-factor (a measure of agreement) is low (typically < 0.05).[4]
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Figure 3: Workflow for single-crystal X-ray structure determination.
Corroborative Spectroscopic Analysis
While X-ray crystallography is definitive, other spectroscopic methods are essential for routine characterization and for studying the molecule in solution.
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This is a primary technique for confirming molecular formula.
Expertise & Insights: For PAHs, "soft" ionization techniques like Atmospheric-Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are often preferred as they are less likely to cause fragmentation than traditional Electron Ionization (EI), providing a clear molecular ion peak. The analysis of 11H-Benzo[a]fluoren-11-one by APCI-MS (negative mode) showed a molecular peak at a mass/charge ratio of 230, confirming the molecular formula C₁₇H₁₀O.[4] Data is also available from EI mass spectrometry in the NIST Chemistry WebBook.[2][5]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: Would be expected to show a complex series of signals in the aromatic region (typically 7.0-9.0 ppm). The ten protons on the aromatic rings would likely appear as overlapping multiplets due to complex spin-spin coupling. The absence of any signals in the aliphatic region confirms the fully aromatic nature (aside from the carbonyl carbon).
-
¹³C NMR: Would be expected to show 17 distinct carbon signals. A key signal would be the carbonyl carbon, which is highly deshielded and would appear far downfield (typically 190-200 ppm). The remaining 16 signals would be in the aromatic region (approx. 120-150 ppm).
IR spectroscopy is used to identify the functional groups present in a molecule.
Expertise & Insights: The most crucial diagnostic peak in the IR spectrum of 11H-Benzo[a]fluoren-11-one is the carbonyl (C=O) stretch. For a conjugated ketone of this type, a strong, sharp absorption is expected in the region of 1680-1700 cm⁻¹ . Other characteristic absorptions would include:
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
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~1600, 1580, 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
Toxicological Context and Safe Handling
11H-Benzo[a]fluoren-11-one is classified as a polycyclic aromatic hydrocarbon, a class of compounds known to contain members with carcinogenic and mutagenic properties.[1] The parent hydrocarbon, 11H-Benzo[a]fluorene, is listed by the IARC as a Group 3 carcinogen ("Not classifiable as to its carcinogenicity to humans"), indicating that evidence is inadequate to make a definitive classification.[6]
Trustworthiness & Self-Validation: Given the potential hazards of this class of compounds, all handling must be performed with appropriate personal protective equipment (PPE) and engineering controls. A self-validating safety protocol involves assuming the compound is hazardous and handling it accordingly.
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The molecular structure of 11H-Benzo[a]fluoren-11-one is definitively established through a combination of powerful analytical techniques. Single-crystal X-ray crystallography provides an unambiguous three-dimensional model, revealing a near-planar tetracyclic system.[4] This structural determination is corroborated by mass spectrometry, which confirms the molecular formula, and is consistent with the expected features of NMR and IR spectroscopy.[2][4] This comprehensive structural understanding is the bedrock upon which all further research into the biological activity, environmental impact, and potential applications of this molecule is built.
References
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Wikipedia. (n.d.). Benzo(a)fluorene. Retrieved from [Link]
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Li, Y., Li, Z., & Wang, H. (2008). Benzo[a]fluoren-11-one. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1468. Retrieved from [Link]
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NIST. (2021). 11H-Benzo[a]fluoren-11-one. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 11H-Benzo(a)fluorene. Retrieved from [Link]
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NIST. (2021). 11H-Benzo[a]fluorene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 11H-Benzo[a]fluoren-11-one (CAS 479-79-8). Retrieved from [Link]
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NIST. (2021). 11H-Benzo[a]fluoren-11-one Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). Benzo(a)fluorenone. Retrieved from [Link]
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